N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-8-10-23(11-9-13)16-6-7-18(26)24(22-16)12-17(25)21-19-20-14-4-2-3-5-15(14)27-19/h2-7,13H,8-12H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQZZQFCCKRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the pyridazinone ring. The final step involves the acetamide linkage and the addition of the methylpiperidine group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and acetic anhydride, under conditions such as reflux and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process. The choice of solvents, reaction times, and purification methods are critical factors in achieving high-quality industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzothiazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide has been investigated for its potential as a lead compound in drug development. The benzothiazole and piperidine moieties are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of benzothiazole were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .
Biological Research
The compound's ability to interact with various biological targets makes it a valuable tool for understanding cellular mechanisms. Research indicates that it may modulate enzyme activity or receptor signaling pathways.
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific kinases demonstrated that compounds similar to this compound could effectively inhibit the activity of protein kinases involved in cancer progression . The findings suggest that this compound could be further explored as a therapeutic agent targeting kinase pathways.
Materials Science
Beyond biological applications, this compound may also find utility in materials science due to its unique chemical properties. Benzothiazole derivatives are often employed in the development of optical materials and sensors.
Case Study: Optical Properties
Research has shown that benzothiazole-based compounds can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The incorporation of the piperidine moiety may enhance stability and performance in such applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Influence on Bioactivity
- Benzothiazole vs. Pyrimidinone: Benzothiazole derivatives (e.g., target compound) exhibit stronger antimicrobial activity compared to pyrimidinone analogs, likely due to enhanced membrane permeability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are noted for their diverse biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound. Its chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 317.43 g/mol |
| InChI Key | InChI=1S/C17H21N3OS/c1-11(2)19(12-6-7-20)16(22)17(23)15-14(21)13-4-3-5-18(13)8-9-10/h3-7,11H,8-10,12H2,1-2H3,(H,19,22) |
Benzothiazole derivatives typically exhibit their biological activity through interactions with various molecular targets such as enzymes and receptors. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling.
- Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability.
Pharmacological Applications
Research indicates that this compound has potential applications in treating various conditions due to its biological activity:
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Neurological Effects : The piperidine moiety suggests potential neuroprotective effects or modulation of neurotransmitter systems.
- Anti-inflammatory Activity : It may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: Antitumor Activity
A study evaluated a series of benzothiazole derivatives for their anticancer properties. The results indicated that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values ranging from 10 to 50 µM .
Study 2: Neuroprotective Effects
Research on benzothiazole derivatives indicated potential neuroprotective effects through modulation of the MAPK signaling pathway. These findings suggest that the compound may offer therapeutic benefits in neurodegenerative diseases .
Study 3: Anti-inflammatory Mechanisms
In vitro studies have shown that certain benzothiazole derivatives can reduce pro-inflammatory cytokine levels in macrophages, indicating a possible mechanism for anti-inflammatory action .
Q & A
Q. What strategies mitigate poor aqueous solubility without compromising bioactivity?
- Methodology :
- Prodrug design : Introduce phosphate esters or glycosides cleaved in vivo.
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance solubility.
- Salt formation : Screen counterions (e.g., hydrochloride, mesylate) via slurry experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
